Methyl 2-(2,4-dimethylphenyl)acetate
Description
Structure
3D Structure
Properties
CAS No. |
89722-18-9 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
methyl 2-(2,4-dimethylphenyl)acetate |
InChI |
InChI=1S/C11H14O2/c1-8-4-5-10(9(2)6-8)7-11(12)13-3/h4-6H,7H2,1-3H3 |
InChI Key |
BZQIERSCQVNLJA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CC(=O)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)OC)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Reaction Pathways for Methyl 2 2,4 Dimethylphenyl Acetate
Established Synthetic Routes for Methyl 2-(2,4-Dimethylphenyl)acetate and its Analogs
Established methods for synthesizing this compound primarily involve the direct esterification of its corresponding carboxylic acid precursor or the synthesis and subsequent transformation of this precursor.
Esterification Reactions: Optimization of Conditions and Catalysis
The most direct and common method for preparing this compound is the Fischer-Speier esterification of 2,4-dimethylphenylacetic acid with methanol (B129727). This reaction is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com
The process involves heating a mixture of 2,4-dimethylphenylacetic acid and an excess of methanol in the presence of a strong acid catalyst. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
Key Optimization Strategies:
Use of Excess Reactant: The reaction is an equilibrium process. masterorganicchemistry.com To drive the equilibrium towards the product side, a large excess of methanol is typically used.
Water Removal: The removal of water, a byproduct of the reaction, also shifts the equilibrium to favor ester formation. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Catalyst Selection: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst. masterorganicchemistry.comchemguide.co.uk Other options include dry hydrogen chloride (HCl) gas, particularly for aromatic esters, and p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk
The table below summarizes typical conditions for Fischer-Speier esterification.
| Parameter | Condition | Purpose |
| Reactants | 2,4-Dimethylphenylacetic Acid, Methanol | Precursor acid and alcohol |
| Catalyst | Concentrated H₂SO₄, TsOH, or HCl | To protonate the carbonyl and activate the carboxylic acid |
| Solvent | Excess Methanol | Serves as both reactant and solvent |
| Temperature | Reflux | To increase reaction rate |
| Work-up | Neutralization, Extraction | To remove excess acid and isolate the ester |
Precursor Chemistry and Synthetic Transformations of 2,4-Dimethylphenylacetic Acid
The availability of the precursor, 2,4-dimethylphenylacetic acid, is critical. This acid can be synthesized through various routes. A notable pathway starts from p-xylene, an inexpensive and readily available starting material. The synthesis involves a sequence of reactions, as exemplified by a similar process for producing 2,5-dimethylphenylacetic acid. google.com
Friedel-Crafts Acylation: p-Xylene can undergo a Friedel-Crafts reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to produce 2-chloro-1-(2,4-dimethylphenyl)ethanone. google.com
Rearrangement/Hydrolysis (Willgerodt–Kindler reaction or similar): The resulting α-chloro ketone can be subjected to various transformations. For instance, it can be converted to the corresponding phenylacetic acid. A common industrial route involves the Willgerodt–Kindler reaction, where the ketone reacts with sulfur and an amine (like morpholine) to form a thioamide, which is then hydrolyzed to the carboxylic acid.
Hydrolysis: An alternative route involves the hydrolysis of 2,4-dimethylbenzyl cyanide. This nitrile can be prepared from 2,4-dimethylbenzyl bromide, which in turn is synthesized from p-xylene. google.com However, this pathway can be complicated by the formation of multiply substituted byproducts. google.com
Advanced Synthetic Strategies and Methodological Innovations
Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. Research into advanced strategies for preparing this compound and its analogs reflects these goals.
Stereoselective and Enantioselective Synthesis Approaches utilizing Chiral Building Blocks
This compound itself is an achiral molecule. However, its analogs, particularly those with a substituent at the α-carbon (the carbon adjacent to the carbonyl group), can be chiral. The synthesis of such chiral 2-arylpropanoic acids and their esters is of significant interest, as many non-steroidal anti-inflammatory drugs (NSAIDs) belong to this class.
Enantioselective synthesis of these analogs can be achieved through several strategies:
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the phenylacetic acid precursor. Subsequent diastereoselective alkylation at the α-position, followed by removal of the auxiliary, can yield the desired enantiomer of the α-substituted acid, which can then be esterified.
Asymmetric Catalysis: Enantioselective hydrogenation of a corresponding α,β-unsaturated ester precursor using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can produce the chiral ester with high enantiomeric excess.
Kinetic Resolution: A racemic mixture of the α-substituted phenylacetic acid or its ester can be resolved using enzymes (like lipases) that selectively react with one enantiomer, allowing for the separation of the two.
Development of Green Chemistry Routes for this compound Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound involves several potential improvements over traditional methods.
Alternative Catalysts: Replacing corrosive and hazardous homogeneous catalysts like concentrated sulfuric acid with solid acid catalysts (e.g., zeolites, ion-exchange resins) can simplify product purification, reduce waste, and allow for catalyst recycling.
Greener Solvents: While excess methanol often serves as the solvent in Fischer esterification, other syntheses may use potentially harmful solvents. The use of biosolvents, supercritical fluids (like CO₂), or even water could offer more sustainable alternatives. researchgate.net Surfactant-type catalysts have been developed to enable esterifications to proceed efficiently in water. organic-chemistry.org
Energy Efficiency: Employing methods like microwave irradiation or sonication can often reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org A sonochemical method for methyl esterification catalyzed by polymer-supported triphenylphosphine (B44618) has been reported as a rapid and efficient alternative. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. Palladium-catalyzed carbonylation reactions, for example, can offer high atom economy.
Catalytic Systems for Efficient Synthesis, including Palladium-Catalyzed Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods can be adapted for the synthesis of this compound.
A plausible advanced route involves the palladium-catalyzed carbonylation of a 2,4-dimethyl-substituted aryl halide or pseudohalide. For example, 1-bromo-2,4-dimethylbenzene (B107640) could be reacted with a source of carbon monoxide and methanol in the presence of a palladium catalyst and a suitable ligand. A related approach is the methoxycarbonylation of arylalkyl alcohols, which has been shown to be effective using a Pd(OAc)₂/DPPF catalytic system. mdpi.com
Another strategy involves the palladium-catalyzed coupling of an aryl halide with a suitable acetate (B1210297) enolate equivalent. researchgate.net For instance, the reaction of 1-bromo-2,4-dimethylbenzene with the silyl (B83357) ketene (B1206846) acetal (B89532) of methyl acetate, (E)-1-methoxy-1-trimethylsiloxypropene, in the presence of a palladium catalyst could yield the desired product. researchgate.net These methods often proceed under mild conditions and exhibit broad functional group tolerance.
The table below presents examples of palladium catalysts and ligands used in similar C-C bond-forming and carbonylation reactions.
| Catalyst/Precatalyst | Ligand | Reaction Type | Reference |
| Pd(OAc)₂ | DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | Methoxycarbonylation | mdpi.com |
| Palladacycle Precatalyst | tBuBrettPhos | Aryl Ether Synthesis | organic-chemistry.org |
| Pd(PPh₃)₄ | - | Heteroarylpropanoate Synthesis | researchgate.net |
These advanced catalytic systems offer efficient and selective pathways to arylacetates and their analogs, providing alternatives to classical methods that may require harsher conditions or multi-step precursor synthesis. nih.gov
One-Pot Methodologies and Process Intensification in Synthesis
In the contemporary chemical industry, there is a significant drive towards developing sustainable and economically viable synthetic processes. One-pot methodologies and process intensification are at the forefront of this movement, aiming to reduce reaction steps, minimize waste, and enhance efficiency.
One-Pot Synthesis:
Process Intensification:
Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. researchgate.net For the synthesis of this compound, which is typically achieved through esterification, several process intensification strategies can be employed to enhance reaction rates and yields. mdpi.comnih.gov
Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. srce.hrusm.my For an equilibrium-limited reaction like Fischer esterification, the continuous removal of a product (typically water or the ester) from the reaction zone shifts the equilibrium towards the product side, thereby increasing the conversion. masterorganicchemistry.comgoogle.com In the synthesis of this compound from 2,4-dimethylphenylacetic acid and methanol, reactive distillation could significantly improve the yield by continuously removing water. researchgate.net
Membrane Reactors: Membrane reactors integrate a chemical reaction with a membrane separation process. mdpi.comnih.gov Pervaporation, for example, can be used to selectively remove water from the esterification reaction mixture, thus driving the equilibrium towards the formation of the ester. mdpi.comnih.gov This technique allows for high conversion rates at milder reaction conditions. mdpi.comnih.gov
Microreactors: The use of microreactors can enhance heat and mass transfer, leading to better control over reaction conditions and potentially higher yields and selectivity. mdpi.com
The table below summarizes some process intensification strategies applicable to esterification reactions.
| Process Intensification Strategy | Principle | Potential Advantage for this compound Synthesis |
| Reactive Distillation | Combines reaction and separation in a single unit, removing products to shift equilibrium. | Increased conversion and yield by continuous removal of water. |
| Membrane Reactors (Pervaporation) | Utilizes a semi-permeable membrane to selectively remove a byproduct (water). | High conversion at milder temperatures, reducing energy consumption. |
| Ultrasonic-Assisted Synthesis | Uses ultrasonic waves to create cavitation, enhancing mixing and mass transfer. | Increased reaction rates and potentially lower catalyst loading. researchgate.net |
| Microwave-Assisted Synthesis | Employs microwave radiation to heat the reaction mixture rapidly and uniformly. | Shorter reaction times and improved yields. researchgate.net |
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. This involves studying the reaction kinetics to identify the rate-determining steps and using computational methods to analyze the energy landscape of the reaction pathway.
Reaction Kinetics and Rate-Determining Steps in Ester Formation
The most common method for synthesizing this compound is the Fischer esterification of 2,4-dimethylphenylacetic acid with methanol in the presence of an acid catalyst. wvu.edu This is a reversible reaction, and its kinetics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. jptcp.comscienceinfo.comuobaghdad.edu.iq
The generally accepted mechanism for acid-catalyzed esterification involves several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.commdpi.com
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate. mdpi.comcerritos.edu
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of a water molecule to form a protonated ester. masterorganicchemistry.comscienceinfo.com
Deprotonation to yield the final ester product and regenerate the acid catalyst. scienceinfo.com
For sterically hindered carboxylic acids, such as 2,4-dimethylphenylacetic acid with methyl groups in the ortho and para positions, the rate of esterification can be slower compared to unhindered acids. rug.nl The rate-determining step in Fischer esterification is often considered to be the nucleophilic attack of the alcohol on the protonated carboxylic acid or the elimination of water from the tetrahedral intermediate. The steric hindrance from the dimethylphenyl group could slow down the nucleophilic attack.
Kinetic studies on the esterification of similar substituted phenylacetic acids have been performed to elucidate the reaction mechanism. acs.orgnih.gov The reaction rate can be expressed as a function of the concentrations of the reactants and the catalyst. acs.org The following table presents key kinetic parameters that are typically investigated in such studies.
| Kinetic Parameter | Description | Relevance to this compound Synthesis |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of the reactants. | Determines the speed of the esterification reaction. |
| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A higher activation energy implies a greater sensitivity of the reaction rate to temperature. researchgate.net |
| Reaction Order | The relationship between the rate of a chemical reaction and the concentration of the species that take part in it. | Helps in understanding the dependency of the reaction rate on the concentrations of 2,4-dimethylphenylacetic acid, methanol, and the acid catalyst. researchgate.net |
| Equilibrium Constant (Keq) | The ratio of the concentrations of products to reactants at equilibrium. | Indicates the maximum achievable conversion under a given set of conditions. |
Transition State Analysis and Energy Landscapes via Computational Methods
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. Methods like Density Functional Theory (DFT) can be used to model the reaction pathway for the formation of this compound, calculate the energies of reactants, intermediates, transition states, and products, and thus construct a detailed energy landscape. nih.govrsc.orgmdpi.com
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate between reactants and products. By locating and characterizing the transition state structures for each step of the esterification mechanism, chemists can gain insights into the factors that control the reaction rate. For the esterification of 2,4-dimethylphenylacetic acid, computational analysis can reveal how the steric and electronic effects of the 2,4-dimethylphenyl group influence the stability of the transition states and, consequently, the activation energy of each step.
Energy Landscapes: An energy landscape, or potential energy surface, provides a comprehensive map of the energy of a system as a function of its geometry. rsc.org For the formation of this compound, the energy landscape would illustrate the relative energies of all species involved in the reaction, including conformers of the reactants, intermediates, and transition states. This allows for the identification of the most favorable reaction pathway and the rate-determining step. Computational studies can also model the effect of the solvent and the catalyst on the energy profile of the reaction. researchgate.net
The following table outlines the type of information that can be obtained from computational studies on the esterification of 2,4-dimethylphenylacetic acid.
| Computational Output | Description | Significance for Understanding the Reaction |
| Optimized Geometries | The lowest energy three-dimensional structures of reactants, intermediates, transition states, and products. | Provides insights into the molecular structure at key points along the reaction pathway. |
| Vibrational Frequencies | Calculated vibrational modes that confirm whether a structure is a stable minimum or a transition state (which has one imaginary frequency). | Helps to characterize the nature of the stationary points on the potential energy surface. |
| Activation Energies (ΔG‡) | The free energy difference between the transition state and the reactants. | Allows for the theoretical prediction of reaction rates and identification of the rate-determining step. |
| Reaction Energies (ΔGr) | The free energy difference between the products and the reactants. | Indicates the thermodynamic favorability of the overall reaction. |
By combining experimental kinetic data with computational modeling, a comprehensive understanding of the formation of this compound can be achieved, paving the way for the rational design of more efficient and sustainable synthetic processes.
Reactivity, Reaction Mechanisms, and Advanced Transformation Chemistry of Methyl 2 2,4 Dimethylphenyl Acetate
Fundamental Reaction Types of Methyl 2-(2,4-Dimethylphenyl)acetate
The compound undergoes several fundamental reactions, including cleavage of the ester bond, transformations at the benzylic position, and substitution on the aromatic ring.
The hydrolysis of this compound to 2-(2,4-dimethylphenyl)acetic acid and methanol (B129727) is a cornerstone reaction, typically catalyzed by acid or base.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis typically proceeds through a bimolecular acyl-oxygen cleavage (BAc2) mechanism. This is the most common pathway for the hydrolysis of carboxylic acid esters. epa.gov The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion (-OCH3) as the leaving group. A final proton transfer from the newly formed carboxylic acid to the methoxide ion yields the carboxylate salt and methanol. The reaction is effectively irreversible due to the deprotonation of the carboxylic acid.
The rate of this reaction is first-order in both the ester and the hydroxide ion concentration. rsc.org For related substituted phenyl acetates, kinetic studies have shown that electron-withdrawing groups on the phenyl ring accelerate the rate of hydrolysis, while electron-donating groups, such as the two methyl groups in this compound, tend to decrease the rate compared to unsubstituted phenylacetates. stanford.edu However, the primary electronic influence in this molecule is on the aromatic ring itself rather than directly on the ester group, which is separated by a methylene (B1212753) bridge.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ester undergoes hydrolysis via a different mechanism, typically AAc2. The reaction begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. Following a proton transfer, methanol is eliminated as a neutral molecule, and deprotonation of the resulting species regenerates the acid catalyst and yields the carboxylic acid. This reaction is reversible.
Interactive Table: Comparison of Hydrolysis Mechanisms
| Feature | Base-Catalyzed (BAc2) | Acid-Catalyzed (AAc2) |
| Catalyst | Base (e.g., OH-) | Acid (e.g., H3O+) |
| Nucleophile | Strong (OH-) | Weak (H2O) |
| Initial Step | Nucleophilic attack on C=O | Protonation of C=O oxygen |
| Intermediate | Tetrahedral alkoxide | Tetrahedral oxonium ion |
| Leaving Group | Methoxide (-OCH3) | Methanol (CH3OH) |
| Reversibility | Generally irreversible | Reversible |
| Rate Law | Rate = k[Ester][OH-] | Rate = k[Ester][H+] |
The methylene group (the carbon atom between the phenyl ring and the ester group) is susceptible to oxidation. A notable transformation is the conversion of aryl acetates into α-ketoesters. This can be achieved through a copper-catalyzed oxidation reaction.
A practical method involves using aqueous tert-butyl hydroperoxide (TBHP) as the oxidant with a copper(II) oxide (CuO) catalyst. researchgate.net This reaction selectively functionalizes the benzylic position, introducing a carbonyl group to form Methyl 2-(2,4-dimethylphenyl)-2-oxoacetate. The reaction is believed to proceed via a radical mechanism initiated by the copper catalyst. This pathway provides a direct route to valuable α-ketoesters from readily available aryl acetates. researchgate.net
The ester moiety of this compound can be readily reduced to a primary alcohol.
Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for this transformation. adichemistry.commasterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion (H-) to the ester's carbonyl carbon. This is followed by the elimination of a methoxide ion to form an intermediate aldehyde, 2-(2,4-dimethylphenyl)acetaldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form an alkoxide. masterorganicchemistry.com An aqueous workup then protonates the alkoxide to yield the final product, 2-(2,4-dimethylphenyl)ethanol. youtube.com Due to the high reactivity of LiAlH4, the reaction must be carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com Weaker reducing agents such as sodium borohydride (B1222165) (NaBH4) are generally not reactive enough to reduce esters. libretexts.org
Catalytic Hydrogenation: While hydride reduction is common in laboratory settings, catalytic hydrogenation is a viable industrial alternative. This process typically requires high pressures of hydrogen gas and a metal catalyst, such as a copper-chromium oxide (Adkins catalyst) or ruthenium-based catalysts. researchgate.netmdpi.com The reaction converts the ester directly to the primary alcohol, 2-(2,4-dimethylphenyl)ethanol, and methanol.
Interactive Table: Reduction Methods for this compound
| Reagent/Method | Product | Conditions | Notes |
| Lithium Aluminum Hydride (LiAlH4) | 2-(2,4-dimethylphenyl)ethanol | 1. Anhydrous Ether/THF2. H2O workup | Powerful, non-selective reagent. adichemistry.commasterorganicchemistry.comlibretexts.org |
| Catalytic Hydrogenation | 2-(2,4-dimethylphenyl)ethanol | H2 gas, high pressure, metal catalyst | Industrially scalable process. researchgate.netmdpi.com |
| Sodium Borohydride (NaBH4) | No reaction | Standard alcoholic solvents | Not strong enough to reduce esters. libretexts.org |
Besides hydrolysis, the ester can undergo other nucleophilic acyl substitution reactions where the methoxy (B1213986) group is replaced by other nucleophiles.
Transesterification: In the presence of an acid or base catalyst, reacting this compound with another alcohol (R'-OH) leads to an equilibrium mixture containing a new ester, Ethyl 2-(2,4-dimethylphenyl)acetate, and methanol. To drive the reaction to completion, the new alcohol is often used in large excess, or the methanol by-product is removed as it forms.
Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide, 2-(2,4-dimethylphenyl)acetamide. This reaction is generally slower than hydrolysis and often requires heating, as amines are less nucleophilic than hydroxide ions.
The 2,4-dimethylphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating methyl groups. masterorganicchemistry.com These groups are ortho, para-directors. The third substituent, the -CH2COOCH3 group, is weakly deactivating due to the inductive effect of the ester and directs incoming electrophiles to the meta position relative to itself.
The methyl group at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.
The methyl group at C4 directs incoming electrophiles to its ortho (C3 and C5) positions.
Both methyl groups strongly activate position 3 and position 5. Position 6 is sterically hindered by the adjacent C2-methyl group and the bulky -CH2COOCH3 group. Therefore, electrophilic attack will occur predominantly at the C3 and C5 positions.
Common SEAr reactions include:
Nitration: Using a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO2) group. masterorganicchemistry.comyoutube.comchemguide.co.uk
Halogenation: Reaction with Br2 or Cl2 in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) introduces a halogen atom.
Friedel-Crafts Acylation/Alkylation: Reaction with an acyl chloride/acid anhydride (B1165640) or an alkyl halide in the presence of a Lewis acid (e.g., AlCl3) introduces an acyl or alkyl group, respectively. plymouth.ac.ukaskfilo.comchegg.comacs.org
Influence of Electronic and Steric Effects on Reactivity
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating groups (EDGs) through induction and hyperconjugation. This increases the electron density of the aromatic ring, making it more nucleophilic and thus highly susceptible to electrophilic aromatic substitution. This activation is significantly stronger than the weak deactivating effect of the -CH2COOCH3 substituent.
Steric Effects: The methyl group at the C2 position (ortho to the point of attachment of the side chain) creates significant steric hindrance. libretexts.orgquora.comstackexchange.com
On Ester Reactivity: This steric bulk can hinder the approach of nucleophiles to the carbonyl carbon in reactions like hydrolysis or transesterification, potentially slowing the reaction rate compared to a less hindered ester like methyl 2-(4-methylphenyl)acetate.
On Benzylic Reactivity: The ortho-methyl group also impedes reactions at the adjacent benzylic methylene position, such as oxidation.
On Aromatic Substitution: During electrophilic aromatic substitution, the steric hindrance from the C2-methyl group and the entire side chain makes the C6 position less accessible to incoming electrophiles, further favoring substitution at the C3 and C5 positions. masterorganicchemistry.com
Electronic Modulation by 2,4-Dimethyl Substituents
The electronic behavior of this compound in chemical reactions is significantly influenced by the two methyl groups attached to the phenyl ring. These alkyl groups are characterized as electron-donating groups (EDGs). ucalgary.ca Their electron-donating nature arises primarily from two effects: the inductive effect and hyperconjugation.
The inductive effect is the transmission of charge through sigma bonds. numberanalytics.comnumberanalytics.com Because carbon is slightly more electronegative than hydrogen, the methyl groups (-CH₃) push electron density towards the benzene (B151609) ring, thereby increasing the electron density of the aromatic system. ucalgary.ca This enrichment of the ring makes it more nucleophilic and thus more reactive towards electrophiles. numberanalytics.com
Hyperconjugation involves the delocalization of sigma-electrons from the C-H bonds of the methyl groups into the pi-system of the benzene ring. numberanalytics.com This delocalization further increases the electron density at the ortho and para positions of the ring. In the case of this compound, the methyl groups are at positions 2 and 4. The methyl group at the 2-position (ortho to the acetate (B1210297) substituent) and the methyl group at the 4-position (para to the acetate substituent) both contribute to activating these positions for electrophilic attack.
This electronic modulation has a profound impact on the reactivity of the compound. For instance, in electrophilic aromatic substitution reactions, the increased electron density on the ring facilitates the attack by electrophiles. numberanalytics.com The rate of such reactions is generally enhanced compared to an unsubstituted phenylacetate (B1230308). Furthermore, the directing effect of the methyl groups, in conjunction with the existing acetate group, will influence the regioselectivity of incoming electrophiles.
The presence of these electron-donating methyl groups can also influence the reactivity of the ester functional group. By increasing the electron density on the phenyl ring, the electronic character of the benzylic position (the CH₂ group) is altered, which can affect reactions involving this site. For example, in reactions where a positive charge develops on the benzylic carbon during a transition state, the electron-donating nature of the dimethyl-substituted ring can provide stabilization, thereby accelerating the reaction rate. pharmacy180.com
Steric Hindrance Effects on Reaction Accessibility and Selectivity
The spatial arrangement of atoms, particularly the bulky methyl groups on the phenyl ring of this compound, imposes significant steric hindrance. numberanalytics.com This steric bulk plays a crucial role in determining the accessibility of reactants to the reactive sites of the molecule and can dictate the selectivity of chemical transformations. numberanalytics.comrsc.org
The methyl group at the 2-position (ortho) is particularly influential. Its proximity to the acetate substituent creates a crowded environment around both the ester functional group and the benzylic methylene (CH₂) group. This steric congestion can hinder the approach of nucleophiles or electrophiles to these sites. libretexts.org For instance, in reactions involving nucleophilic attack at the carbonyl carbon of the ester, the ortho-methyl group can physically block the trajectory of the incoming nucleophile, potentially slowing down the reaction rate compared to a less substituted analogue. numberanalytics.com
Similarly, reactions involving the benzylic protons can be affected. The steric bulk may impede the approach of a base to abstract a proton, or it could influence the stereochemical outcome of reactions where a new stereocenter is formed at the benzylic position.
Furthermore, steric hindrance significantly impacts the regioselectivity of reactions on the aromatic ring. While the electronic effects of the methyl groups activate the ring for electrophilic substitution, the steric bulk of the ortho-methyl group can disfavor substitution at the adjacent positions (3 and 5). numberanalytics.com Consequently, incoming electrophiles may preferentially attack the less sterically hindered, yet still electronically activated, positions. This interplay between electronic and steric effects is a key determinant of the final product distribution.
The conformation of the molecule can also be influenced by steric effects. numberanalytics.com The repulsion between the ortho-methyl group and the acetate substituent can lead to a preferred rotational conformation around the bond connecting the phenyl ring and the benzylic carbon, which in turn can influence the molecule's reactivity and interactions with other molecules. numberanalytics.com
Exploration of Novel Chemical Transformations and Derivatizations
Multi-component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, which is efficient and atom-economical. researchgate.net While specific examples directly incorporating this compound are not extensively documented in the provided search results, the structural motifs present in this compound suggest its potential as a valuable component in various MCRs.
For instance, the active methylene group (CH₂) adjacent to the ester and the aromatic ring could participate in Knoevenagel-type condensations, which are often key steps in MCRs. academie-sciences.fr In a hypothetical scenario, this compound could react with an aldehyde and a nucleophile in a tandem process. The initial condensation between the ester's active methylene and the aldehyde would generate an electron-deficient alkene, which could then undergo a Michael addition with the nucleophile. The 2,4-dimethylphenyl group would be incorporated into the final complex product, influencing its properties.
Another possibility involves the use of organometallic reagents in MCRs. mdpi.com For example, an organozinc reagent derived from this compound could potentially react with an imine and a Michael acceptor in a three-component coupling to generate complex amino acid derivatives.
The following table outlines a hypothetical multi-component reaction involving a derivative of this compound, based on known MCR principles.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| 2-(2,4-dimethylphenyl)acetaldehyde | Malononitrile | 3-Methyl-2-pyrazolin-5-one | Sodium Acetate | Substituted 3-(5-hydroxypyrazol-4-yl)-3-arylpropionitrile |
This is a hypothetical reaction scheme based on the principles of known multi-component reactions. academie-sciences.fr
Cascade and Tandem Reactions for Complex Molecular Architectures
Cascade and tandem reactions offer an elegant and efficient approach to synthesizing complex molecular structures by combining multiple bond-forming events in a single operation without isolating intermediates. The reactivity of this compound makes it a plausible candidate for designing such reaction sequences.
A potential cascade reaction could be initiated at the active methylene position. For example, deprotonation of the α-carbon followed by an addition to a suitable Michael acceptor could be the first step. The resulting intermediate could then undergo an intramolecular cyclization, possibly involving the aromatic ring or the ester functionality, to construct a polycyclic system. The 2,4-dimethyl substitution pattern would influence the regiochemistry and stereochemistry of the cyclization.
While the direct involvement of this compound in cascade reactions is not explicitly detailed in the search results, related compounds have been shown to participate in such transformations. For instance, reactions involving ylides and diazoacetates can lead to complex cascade sequences. researchgate.net A phosphorus ylide derived from a halide precursor of this compound could potentially initiate a cascade by reacting with a diazo compound, leading to the formation of polyfunctional molecules.
The following table presents a conceptual cascade reaction sequence starting from a derivative of this compound.
| Starting Material Derivative | Reagent 1 | Reagent 2 | Reaction Type | Potential Product Architecture |
| (2,4-Dimethylbenzyl)malononitrile | Aldehyde | Base | Knoevenagel/Intramolecular Cyclization | Dihydro-naphthalene derivative |
This represents a conceptual pathway and is not based on a specific literature precedent for the exact substrate.
Photocatalytic and Electrocatalytic Transformations Involving the Compound
Photocatalysis and electrocatalysis represent modern, sustainable methods for chemical synthesis. While specific applications involving this compound are not prevalent in the provided search results, the compound's structure suggests potential avenues for such transformations.
In the realm of photocatalysis , the aromatic ring of this compound could participate in photoinduced electron transfer processes. For example, in the presence of a suitable photocatalyst and a reaction partner, the compound could undergo radical-based C-H functionalization at the benzylic position or on the methyl groups of the ring. This would allow for the introduction of new functional groups under mild conditions.
Electrocatalysis offers another promising approach. The ester group could potentially be reduced electrochemically to the corresponding alcohol or aldehyde. More interestingly, the aromatic ring could be involved in electrocatalytic coupling reactions. For instance, anodic oxidation could generate a radical cation, which could then couple with another aromatic system to form biaryl structures.
A recent development in electrocatalysis is the coupling of CO₂ reduction with the oxidation of other molecules to synthesize valuable chemicals. rsc.org In a forward-looking scenario, an electrocatalytic system could be designed where a derivative of this compound is oxidized at the anode while CO₂ is reduced at the cathode, with the products of both half-reactions then combining to form a more complex molecule. For example, if the anodic oxidation of a related substrate generates a reactive intermediate, it could potentially be coupled with a CO₂-derived species from the cathode.
The following table summarizes potential photocatalytic and electrocatalytic transformations for this compound.
| Transformation Type | Potential Reaction | Reagents/Conditions | Potential Product |
| Photocatalysis | C-H Functionalization | Photocatalyst, Light, Oxidant | Functionalized this compound |
| Electrocatalysis | Ester Reduction | Cathode, Protic Solvent | 2-(2,4-Dimethylphenyl)ethanol |
| Electrocatalysis | Aromatic Coupling | Anode, Supporting Electrolyte | Biaryl derivative |
These are proposed transformations based on general principles of photocatalysis and electrocatalysis.
Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Accessible Research
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available, in-depth spectroscopic and structural analysis of the chemical compound this compound. Despite its clear chemical structure, detailed experimental data and advanced research findings concerning its spectroscopic characterization are not readily accessible.
Consequently, a thorough and scientifically accurate article focusing on the advanced spectroscopic characterization and structural elucidation of this compound, as per the specified detailed outline, cannot be generated at this time. The required experimental data and detailed research findings for the following sections are not available in the public domain:
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Vibrational Spectroscopy: Infrared (IR) and Raman Studies:
Conformational Analysis and Molecular Dynamics from Vibrational Spectra:Research literature does not appear to contain studies on the conformational analysis or molecular dynamics of this compound using vibrational spectroscopy.
Without access to primary research data, the creation of an article that is both scientifically rigorous and adheres to the user's detailed requirements for data tables and in-depth findings is not possible.
Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Identity
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.
Elucidation of Fragmentation Patterns and Structural Features
A detailed experimental analysis of the mass spectrometry fragmentation patterns for Methyl 2-(2,4-dimethylphenyl)acetate is not available in currently indexed scientific literature. While general fragmentation behaviors for aromatic esters—such as the loss of the alkoxy group (-OCH3) or the entire ester group (-COOCH3), and cleavage at the benzylic position—are well-established, specific data detailing the characteristic fragment ions and their relative abundances for this particular compound have not been published.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The precise molecular weight of this compound has been calculated based on its chemical formula, C₁₁H₁₄O₂. This theoretical monoisotopic mass is the value that would be confirmed by HRMS analysis. nih.govepa.gov
Below is an interactive data table detailing the calculated molecular properties relevant to HRMS.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem nih.gov |
| Monoisotopic Mass | 178.099379685 Da | PubChem nih.gov |
| Average Mass | 178.231 g/mol | EPA epa.gov |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule.
Specific experimental data regarding the UV-Vis absorption and fluorescence spectra of this compound have not been reported in the available scientific literature. Therefore, information on its absorption maxima (λmax), molar absorptivity, and fluorescence emission properties is currently unavailable.
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Single-Crystal X-ray Diffraction for Crystal and Molecular Structure Determination
A search of the scientific literature and crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been published. Consequently, the crystal system, space group, unit cell dimensions, and precise atomic coordinates that define its crystal and molecular structure are not known.
Analysis of Dihedral Angles and Conformational Preferences in the Crystalline State
As no crystal structure has been determined for this compound, an analysis of its solid-state conformation, including critical dihedral angles (e.g., the orientation of the ester group relative to the phenyl ring), is not possible. Such conformational data is contingent upon the successful growth of a single crystal and its subsequent analysis by X-ray diffraction.
Polymorphism and Crystallization Phenomena Studies
A comprehensive review of scientific literature and crystallographic databases reveals a notable absence of dedicated research on the polymorphism and crystallization phenomena of this compound. Studies focusing on the solid-state chemistry, including the identification of different crystalline forms (polymorphs), their relative stabilities, and the conditions under which they crystallize, have not been reported for this specific compound.
As a result, there is no publicly available data regarding the existence of polymorphs for this compound. Consequently, detailed research findings, including crystallographic data, differential scanning calorimetry (DSC) thermograms, or powder X-ray diffraction (PXRD) patterns that would characterize different crystalline forms, are not available. The solubility differences and thermodynamic relationships between potential polymorphs remain uninvestigated.
Without experimental data, it is not possible to construct data tables related to the polymorphic forms or crystallization conditions of this compound. Further research would be necessary to explore the solid-state landscape of this compound and to identify and characterize any potential polymorphic forms.
Computational and Theoretical Chemistry Studies of Methyl 2 2,4 Dimethylphenyl Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic structures, and various other physicochemical properties.
Geometry optimization is a primary step in computational chemistry, aimed at finding the lowest energy arrangement of atoms in a molecule. For Methyl 2-(2,4-dimethylphenyl)acetate, both Density Functional Theory (DFT) and ab initio methods are employed to determine its most stable three-dimensional structure.
Ab initio Methods: These methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. While computationally intensive, they provide a fundamental understanding of the electronic structure. researchgate.net
Density Functional Theory (DFT): DFT methods, like the popular B3LYP or B3PW91 functionals, are generally more computationally efficient than ab initio methods and offer excellent accuracy for a wide range of molecular systems. researchgate.netmdpi.com These calculations are typically paired with a basis set, such as 6-311++G(d,p), which describes the atomic orbitals used in the calculation. mdpi.com
The optimization process yields key structural parameters. An illustrative table of expected bond lengths and angles for the optimized geometry of this compound is presented below.
Interactive Table: Illustrative Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O (carbonyl) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Length | O-CH₃ (ester) | ~1.44 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | O=C-O (ester) | ~125° |
| Bond Angle | C-O-C (ester) | ~117° |
| Dihedral Angle | Phenyl Ring vs. Ester Plane | Varies based on steric hindrance |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: This orbital acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. acadpubl.eumalayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethyl-substituted phenyl ring, while the LUMO would likely be centered on the carbonyl group of the ester function.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide further insight:
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic changes.
Interactive Table: Illustrative FMO Energies and Reactivity Descriptors
| Parameter | Symbol | Formula | Typical Calculated Value |
| HOMO Energy | EHOMO | - | ~ -6.5 eV |
| LUMO Energy | ELUMO | - | ~ -0.8 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | ~ 5.7 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | ~ 3.65 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | ~ 2.85 eV |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is color-coded to represent different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, the most negative region is expected around the carbonyl oxygen atom.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. Positive potentials are generally found around hydrogen atoms.
Green Regions: Represent areas of neutral potential.
Analysis of the MEP surface helps in understanding intermolecular interactions and identifying reactive sites for various chemical reactions. researchgate.net
The electronic properties of the phenylacetate (B1230308) core are significantly influenced by the two methyl (-CH₃) groups attached to the phenyl ring. Theoretical models can quantify these effects.
The methyl groups at the 2- and 4-positions are electron-donating groups (EDGs) through an inductive effect and hyperconjugation. Their presence increases the electron density on the aromatic ring compared to the unsubstituted methyl phenylacetate. This has several predictable consequences:
Increased HOMO Energy: The electron-donating nature of the methyl groups destabilizes the HOMO, raising its energy level and making the molecule a better electron donor. mdpi.comdntb.gov.ua
Modified Reactivity: The increased electron density on the ring enhances its reactivity towards electrophiles.
Charge Distribution: The methyl groups alter the charge distribution across the molecule, which can be observed in the MEP surface and through population analysis methods like Mulliken charge analysis. researchgate.net
By comparing the calculated electronic properties (e.g., FMO energies, dipole moment) of this compound with those of methyl phenylacetate and other substituted analogues, a clear understanding of the electronic impact of the dimethyl substitution pattern can be established. nih.gov
Computational Elucidation of Reaction Mechanisms
Beyond static molecular properties, computational chemistry is instrumental in mapping out the pathways of chemical reactions. This involves identifying the transition states and verifying the reaction coordinates.
To study a reaction involving this compound, such as its hydrolysis, computational chemists first locate the transition state (TS). The TS is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. It is a saddle point on the potential energy surface, with one imaginary frequency in its vibrational analysis.
Once a candidate TS structure is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path downhill from the transition state in both forward and reverse directions. A successful IRC calculation confirms that the located transition state correctly connects the reactants (e.g., the ester and a water molecule) with the final products (e.g., 2,4-dimethylphenylacetic acid and methanol), thereby validating the proposed reaction mechanism. libretexts.org
Potential Energy Surface (PES) Mapping and Reaction Pathways
The potential energy surface (PES) is a fundamental concept in computational chemistry, providing a multidimensional landscape that maps the energy of a molecule as a function of its geometry. For a given chemical system, the PES illustrates the energy minima corresponding to stable reactants and products, as well as the saddle points that represent transition states for chemical reactions. By mapping the lowest energy pathway between reactants and products, the reaction coordinate can be determined, offering critical insights into the mechanism of a chemical transformation.
While specific PES mapping and reaction pathway studies for this compound are not extensively documented in publicly available literature, the principles of PES can be applied to understand its potential reactivity. For instance, in the context of ester hydrolysis, a key reaction for this class of compounds, the PES would describe the energy changes as a nucleophile (e.g., a hydroxide (B78521) ion) approaches the carbonyl carbon, leading to the formation of a tetrahedral intermediate (a transition state at a saddle point on the PES), and subsequent departure of the methoxy (B1213986) group to yield the carboxylate product (an energy minimum). The activation energy for this process, which dictates the reaction rate, is the energy difference between the reactants and the highest transition state. Computational methods such as Density Functional Theory (DFT) and ab initio calculations are typically employed to compute the energies of these stationary points on the PES.
Solvent Effects on Reaction Energetics and Mechanisms using Implicit and Explicit Models
The surrounding solvent environment can significantly influence the energetics and mechanisms of chemical reactions. Computational models are crucial for elucidating these effects, which can be broadly categorized into implicit and explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For a reaction involving charged or highly polar species, such as the hydrolysis of this compound, moving from a non-polar to a polar solvent would be predicted by implicit models to stabilize charged intermediates and transition states, thereby lowering the activation energy and accelerating the reaction rate.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation, providing a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit water molecules could be modeled to show specific hydrogen bonding interactions with the carbonyl oxygen during a hydrolysis reaction, providing a more refined understanding of the reaction mechanism and energetics.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules, offering insights into their conformational dynamics and intermolecular interactions in various environments.
Conformational Dynamics in Solution and Amorphous States
MD simulations can track the atomic motions of this compound over time, revealing the accessible conformations of the molecule in solution or in an amorphous solid state. The rotation around the single bonds, particularly the C-C bond connecting the phenyl ring and the acetate (B1210297) group, and the C-O bond of the ester, would be of primary interest. The simulations would reveal the preferred dihedral angles and the energy barriers to rotation, providing a picture of the molecule's flexibility. In solution, the solvent molecules would influence these dynamics through both steric and electronic interactions.
Exploration of Intermolecular Interactions in Dynamic Environments
In a simulated environment containing multiple molecules of this compound, MD can be used to explore the nature and lifetime of intermolecular interactions. These interactions are primarily governed by van der Waals forces, including dipole-dipole interactions and London dispersion forces. The simulations would show how these molecules pack together in a condensed phase and the preferred relative orientations that maximize attractive interactions. This information is crucial for understanding the macroscopic properties of the substance, such as its boiling point and viscosity.
Advanced Theoretical Tools for Chemical Bonding and Interactions
Hirshfeld Surface Analysis for Quantification of Intermolecular Contacts
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in the solid state. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bond Characterization
A comprehensive search of available scientific literature reveals no specific studies that have applied the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the bond characteristics of this compound. While QTAIM is a powerful theoretical framework used to elucidate the nature of chemical bonds by analyzing the topology of the electron density, its application to this particular compound has not been documented in published research. amercrystalassn.orgwiley-vch.dee-bookshelf.de
In a typical QTAIM analysis, various topological parameters at the bond critical points (BCPs) are examined to characterize the interactions between atoms. These parameters include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), the kinetic energy density (G(r)), the potential energy density (V(r)), and the total energy density (H(r)). The signs and magnitudes of these values help in distinguishing between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions.
For instance, a negative Laplacian of the electron density (∇²ρ(r) < 0) is indicative of a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. Conversely, a positive Laplacian (∇²ρ(r) > 0) signifies a closed-shell interaction, where electron density is depleted in the internuclear region.
Although no specific data exists for this compound, a hypothetical QTAIM analysis would involve calculating the electron density of the molecule using quantum chemical methods and then identifying the critical points in this density. The properties at the BCPs for the various bonds, such as the C-C and C-H bonds of the phenyl ring, the C-C and C=O bonds of the acetate group, and the C-O ester linkage, would be determined. This would provide a quantitative description of the covalent and steric interactions within the molecule.
| Hypothetical Bond | Expected Type of Interaction | Expected Sign of ∇²ρ(r) |
| C-C (aromatic) | Covalent | Negative |
| C-H (aromatic) | Covalent | Negative |
| C-C (alkyl) | Covalent | Negative |
| C=O (carbonyl) | Polar Covalent | Negative |
| C-O (ester) | Polar Covalent | Negative |
| O-C (methyl) | Covalent | Negative |
Bonding Evolution Theory (BET) for Electron Density Flow during Reactions
Similarly, there are no published research articles that have employed Bonding Evolution Theory (BET) to study the flow of electron density during chemical reactions involving this compound. BET provides a powerful tool for understanding reaction mechanisms by analyzing the topological changes in the electron localization function (ELF) along a reaction coordinate. This allows for the visualization of bond formation and breaking processes in terms of the creation, annihilation, and transformation of basins of electron density.
A BET study would typically involve:
Defining a reaction coordinate for a specific transformation of this compound (e.g., hydrolysis of the ester).
Calculating the electronic structure at various points along this reaction coordinate.
Analyzing the topology of the ELF for each of these points.
Identifying the sequence of catastrophic events (topological changes) that describe the chemical transformation.
This analysis provides a detailed, step-by-step description of how electron pairs rearrange to break existing bonds and form new ones. While the principles of BET are well-established, their specific application to reactions of this compound has not been reported in the scientific literature.
Supramolecular Chemistry and Crystal Engineering with Methyl 2 2,4 Dimethylphenyl Acetate
Principles of Self-Assembly and Molecular Recognition in Solid State
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. Molecular recognition, the specific binding between two or more molecules, is the fundamental principle that guides this process. In the context of Methyl 2-(2,4-dimethylphenyl)acetate, the molecule's shape and the distribution of its electron density would be key factors in how it recognizes and assembles with its neighbors in a crystal lattice.
The primary functional groups that would dictate its molecular recognition and self-assembly are:
The 2,4-dimethylphenyl ring: This bulky, electron-rich aromatic system is a prime candidate for participating in π-π stacking and C-H…π interactions.
The methyl acetate (B1210297) group: The carbonyl oxygen atom is a hydrogen bond acceptor, likely to be involved in C-H…O interactions. The methyl groups themselves can act as weak hydrogen bond donors.
Characterization of Non-Covalent Interactions in Crystalline Architectures
The stability and structure of a molecular crystal are determined by a delicate balance of various non-covalent interactions. While no specific crystallographic data exists for this compound, we can surmise the types of interactions that would be present and how they would be characterized.
In the absence of strong hydrogen bond donors like O-H or N-H in this compound, weaker C-H…O and C-H…π hydrogen bonds would be expected to play a significant role in its crystal packing.
C-H…O Interactions: The carbonyl oxygen of the ester group is a potential acceptor for hydrogen bonds from the methyl groups or the aromatic C-H groups of neighboring molecules. These interactions, although weak, are numerous and can collectively contribute significantly to the lattice energy. In the crystal structures of related phenyl acetate derivatives, C-H…O hydrogen bonds are frequently observed to link molecules into chains or dimers nih.gov.
C-H…π Interactions: The electron-rich π-system of the 2,4-dimethylphenyl ring can act as an acceptor for hydrogen atoms from the methyl groups of adjacent molecules. This type of interaction is a common feature in the crystal packing of aromatic compounds and plays a crucial role in stabilizing the three-dimensional structure nih.gov. Studies on other dimethylphenyl derivatives have highlighted the importance of C-H…π interactions in their solid-state assemblies nih.goviucr.org.
The table below presents hypothetical data for potential C-H…O and C-H…π interactions in a crystal of this compound, based on typical bond lengths and angles observed in similar structures.
| Interaction Type | Donor (D) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) | ∠D-H...A (°) |
| C-H…O | C(methyl)-H | O(carbonyl) | 0.98 | 2.50 | 3.40 | 150 |
| C-H…π | C(methyl)-H | Centroid of Ph | 0.98 | 2.70 | 3.60 | 155 |
The 2,4-dimethylphenyl ring in this compound is expected to participate in π-π stacking interactions. These interactions arise from the attractive forces between the electron clouds of aromatic rings. The geometry of these interactions can vary, including face-to-face and offset or slipped-stacking arrangements. The presence of the methyl groups on the ring would likely favor an offset stacking geometry to minimize steric hindrance. In many organic crystals, π-π stacking interactions are a key driving force for the formation of columnar or layered structures nih.gov.
The following table provides hypothetical parameters for π-π stacking interactions that could be observed in the crystal structure of this compound.
| Interaction Type | Ring Centroid 1 | Ring Centroid 2 | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) |
| Offset π-π Stacking | Cg(1) | Cg(1)' | 3.8 | 0 | 20 |
Co-crystallization and Co-crystal Formation Studies
Co-crystallization is a technique used to form a crystalline material that consists of two or more different molecules in the same crystal lattice. This approach is widely used to modify the physicochemical properties of a substance. There are no published studies on the co-crystallization of this compound.
Hypothetically, suitable co-formers for this compound could be molecules that possess strong hydrogen bond donors (e.g., carboxylic acids, phenols) to interact with the carbonyl oxygen of the acetate group. Alternatively, co-formers with electron-deficient aromatic rings could be chosen to induce complementary π-π stacking interactions with the electron-rich dimethylphenyl ring.
Rational Design of Supramolecular Architectures using this compound Derivatives
The rational design of supramolecular architectures involves the strategic modification of a molecule to control its self-assembly into a desired structure. While no such studies have been conducted on this compound, one could envision several strategies for its derivatives.
For instance, introducing functional groups capable of forming stronger and more directional interactions, such as hydroxyl or carboxyl groups, onto the phenyl ring would provide more predictable control over the resulting supramolecular assembly. By understanding the interplay of various non-covalent interactions, it would be theoretically possible to design derivatives of this compound that form specific and functional supramolecular architectures, such as porous materials or materials with specific optical or electronic properties.
Applications in Advanced Organic Materials and Chemical Synthesis Research
Role as a Versatile Building Block in Complex Molecule Synthesis
Methyl 2-(2,4-dimethylphenyl)acetate serves as a fundamental starting material in the multi-step synthesis of more intricate chemical entities. The presence of the dimethylphenyl group allows for a variety of chemical transformations, making it a valuable asset in the synthetic chemist's toolbox. Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing multiple avenues for further chemical modification and elaboration.
The strategic placement of the methyl groups on the phenyl ring influences the reactivity and stereochemistry of subsequent reactions, a critical factor in the total synthesis of natural products and other complex organic molecules. Researchers leverage these features to construct specific molecular frameworks with a high degree of precision. While detailed, publicly available studies on its direct application in the total synthesis of specific natural products are limited, its structural motif is analogous to intermediates commonly employed in such endeavors.
Precursor for Advanced Pharmaceutical Intermediates and Lead Compound Synthesis
In the pharmaceutical industry, the quest for novel therapeutic agents is relentless. This compound and its derivatives are being investigated as precursors to advanced pharmaceutical intermediates, which are the building blocks for active pharmaceutical ingredients (APIs). The 2,4-dimethylphenyl moiety is a structural feature present in a number of biologically active compounds, and this starting material provides a convenient route to incorporate this scaffold.
For instance, derivatives of phenylacetic acid are known to be key components in the synthesis of various drug classes. While specific, publicly documented examples directly utilizing this compound as a starting material for a commercial drug are not widely reported, the potential for its use in the synthesis of new chemical entities is an active area of research. The compound can be chemically modified to introduce various functional groups, leading to the generation of a library of compounds that can be screened for biological activity. This process is fundamental to the discovery of new lead compounds in drug development.
Synthetic Utility in Agrochemical Development and Derivatives for Agricultural Applications
The development of new and effective agrochemicals is crucial for global food security. This compound holds potential as a precursor in the synthesis of novel pesticides, including herbicides, insecticides, and fungicides. The structural features of this compound can be tailored to interact with specific biological targets in pests, leading to the development of more selective and environmentally benign crop protection agents.
For example, the 2,4-dimethylphenyl group is a common feature in certain classes of herbicides. By using this compound as a starting material, chemists can efficiently synthesize a range of derivatives to be tested for their herbicidal activity. Patents in the agrochemical field often describe broad classes of compounds, and while a specific patent explicitly detailing the synthesis of a commercial pesticide from this exact starting material is not readily identifiable in public databases, the structural similarity to known agrochemical scaffolds suggests its potential utility in this sector. Research in this area focuses on creating derivatives with optimal efficacy, selectivity, and environmental profiles.
Development of Novel Catalytic Ligands from this compound Scaffolds
In the realm of catalysis, ligands play a pivotal role in determining the efficiency and selectivity of metal-catalyzed reactions. The development of new ligand architectures is a constant pursuit to enable novel chemical transformations. The scaffold of this compound presents an opportunity for the design and synthesis of new phosphine (B1218219) ligands, which are a cornerstone of modern catalysis.
The synthesis of such ligands would typically involve the conversion of the ester group to a functional handle that allows for the introduction of a phosphorus-containing moiety. The steric and electronic properties of the resulting ligand, influenced by the 2,4-dimethylphenyl group, could then be fine-tuned to optimize its performance in various catalytic applications, such as cross-coupling reactions. While the scientific literature does not currently feature prominent examples of catalytic ligands derived directly from this specific compound, the principles of ligand design suggest its potential as a starting point for such endeavors.
Research into Functional Materials where the Compound Serves as a Monomer or Component
The field of materials science is continuously seeking new monomers to create polymers with unique and desirable properties. While this compound itself is not a conventional monomer for polymerization, it can be chemically modified to introduce a polymerizable group, such as a vinyl or acrylic moiety.
Such a functionalized monomer could then be polymerized or copolymerized to create specialty polymers. The presence of the bulky and rigid 2,4-dimethylphenyl group in the polymer backbone would be expected to influence the material's thermal and mechanical properties, potentially leading to polymers with high glass transition temperatures or specific optical properties. Currently, research into the use of this specific compound as a monomer for functional materials is not widely documented in publicly accessible literature, representing a potential area for future exploration and innovation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
